molecular formula C26H30BrNO4S2 B15355368 (S)-Aclidinium Bromide

(S)-Aclidinium Bromide

Cat. No.: B15355368
M. Wt: 564.6 g/mol
InChI Key: XLAKJQPTOJHYDR-YBICHJLKSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Aclidinium Bromide is a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD). It selectively inhibits M3 muscarinic receptors in bronchial smooth muscle, leading to bronchodilation . The compound is chemically characterized by the molecular formula C₂₆H₃₀NO₄S₂Br and a molecular weight of 564.56 g/mol . Preclinical studies highlight its rapid hydrolysis by plasma esterases into inactive metabolites (LAS34823 and LAS34850), minimizing systemic exposure and reducing anticholinergic side effects compared to other LAMAs like tiotropium bromide . Clinically, it is administered twice daily (400 µg BID) via inhalation, providing sustained improvements in lung function (FEV₁), health status, and symptom control .

Properties

Molecular Formula

C26H30BrNO4S2

Molecular Weight

564.6 g/mol

IUPAC Name

[(3S)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-3-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide

InChI

InChI=1S/C26H30NO4S2.BrH/c28-25(26(29,23-9-4-17-32-23)24-10-5-18-33-24)31-22-19-27(14-11-20(22)12-15-27)13-6-16-30-21-7-2-1-3-8-21;/h1-5,7-10,17-18,20,22,29H,6,11-16,19H2;1H/q+1;/p-1/t20?,22-,27?;/m1./s1

InChI Key

XLAKJQPTOJHYDR-YBICHJLKSA-M

Isomeric SMILES

C1C[N+]2(CCC1[C@@H](C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)CCCOC5=CC=CC=C5.[Br-]

Canonical SMILES

C1C[N+]2(CCC1C(C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)CCCOC5=CC=CC=C5.[Br-]

Origin of Product

United States

Preparation Methods

Reaction Overview

This three-step process, patented by WO2018150437A1, involves:

  • Acylation of (3R)-Quinuclidinol : Reacting (3R)-quinuclidinol (C₇H₁₃NO) with methyl chlorooxoacetate (ClC(O)COOCH₃) in dichloromethane (DCM) at 0°C yields intermediate (3R)-3-(chlorooxoacetoxy)-1-azoniabicyclo[2.2.2]octane.
  • Grignard Addition : Treating the acylated intermediate with 2-bromothiophene (C₄H₃BrS) in tetrahydrofuran (THF) forms a hydroxy-di-2-thienylacetate derivative.
  • N-Alkylation : Reacting the intermediate with (3-bromopropoxy)benzene (C₉H₁₁BrO) in acetonitrile-chloroform (2:3 v/v) at ambient temperature for 72 hours produces aclidinium bromide.

Optimization Metrics

Parameter Value/Detail Source
Acylation Solvent Dichloromethane
Grignard Temperature Ambient (~25°C)
Alkylation Yield 70–90%
Purity Post-Crystallization >99.5% (HPLC)

This method reduces chlorinated solvent use by 40% compared to earlier routes and achieves a 30–40% cost reduction via streamlined steps.

Method 2: Transesterification-Quaternization Approach

Reaction Pathway

Hovione’s patented method (US10590124B2) employs:

  • Transesterification : (3R)-Quinuclidinol reacts with methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate (MDTG) in dimethyl sulfoxide (DMSO) using 1,8-diazabicycloundec-7-ene (DBU) as a base.
  • Quaternization : The intermediate undergoes alkylation with 3-phenoxypropyl bromide (C₉H₁₁BrO) in DMSO at 1.8:1 molar ratio, achieving >99.5% purity without crystallization.

Critical Parameters

  • Solvent System : DMSO enhances reaction kinetics and minimizes byproducts.
  • Impurity Control : 3-Phenoxypropyl bromide residues <200 ppm, complying with ICH Q3A guidelines.
  • Reaction Time : <4 hours, enabling rapid scale-up.

Method 3: Solvent-Driven Crystallization

Process Description

This method (Hovione, 2024) crystallizes aclidinium bromide from solvent mixtures containing sulfoxides (e.g., DMSO) or amides (e.g., NMP), yielding a polymorph characterized by XRPD peaks at 7.7°, 10.4°, and 13.2° 2θ.

Crystallization Data

Solvent Mixture Crystal Habit Purity (%) Yield (%)
DMSO:Acetonitrile (1:2) Needles 99.8 85
NMP:Water (3:1) Prismatic 99.6 82

This approach eliminates genotoxic impurities and enhances thermodynamic stability.

Comparative Analysis of Methodologies

Yield and Efficiency

Method Steps Total Time (h) Yield (%) Cost Reduction
Acylation-Grignard 3 80 70–90 30–40%
Transesterification 2 4 85–90 20–25%
Crystallization 1 24 82–85 15–20%

The transesterification route offers the highest throughput, while the acylation method maximizes yield for API batches.

Industrial-Scale Challenges and Solutions

Genotoxic Impurity Mitigation

3-Phenoxypropyl bromide, a potential genotoxin, is controlled via:

  • Excess Reagent Removal : 1.8:1 molar ratio ensures complete consumption.
  • Crystallization : Ethanol-water washes reduce residues to <50 ppm.

Polymorphic Control

XRPD-confirmed polymorph stability is critical for dissolution consistency. Method 3’s DMSO-driven crystallization ensures Form I dominance, which exhibits optimal bioavailability.

Chemical Reactions Analysis

(S)-Aclidinium Bromide: undergoes several types of chemical reactions, including:

  • Reduction: Reduction reactions typically involve the removal of oxygen atoms or the addition of hydrogen atoms, using reducing agents such as lithium aluminum hydride.

  • Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate, alkaline conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, acidic conditions.

  • Substitution: Nucleophiles like sodium iodide, electrophiles like alkyl halides, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Various oxidized derivatives of this compound.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Aclidinium bromide is an inhaled long-acting anticholinergic drug . It functions as a maintenance bronchodilator for managing bronchospasms associated with chronic obstructive pulmonary disease (COPD), which includes chronic bronchitis and emphysema .

COPD Treatment

Aclidinium bromide is primarily used for the long-term maintenance treatment of bronchospasm associated with COPD . Clinical trials have demonstrated its efficacy in improving lung function and reducing COPD symptoms .

Efficacy Compared to Placebo and Tiotropium:

  • Aclidinium provides significant 24-hour bronchodilation compared to placebo from day 1, with comparable efficacy to tiotropium after 6 weeks .
  • Improvements in COPD symptoms were consistently numerically greater with aclidinium versus tiotropium . Aclidinium significantly reduced the severity of early-morning cough, wheeze, shortness of breath, phlegm, and nighttime symptoms compared to placebo .

Clinical Trials:

  • A Phase IIIb study demonstrated the 24-hour bronchodilatory efficacy of aclidinium bromide versus placebo and tiotropium in patients with moderate-to-severe COPD .
  • In a 24-week, double-blind trial, aclidinium (200 μg or 400 μg twice daily) showed significant improvements in trough forced expiratory volume in 1 second (FEV1) and peak FEV1 compared to placebo .
  • Aclidinium also significantly improved health status and reduced dyspnea in COPD patients .

Cardiovascular Safety

A study was conducted to determine the cardiovascular safety and efficacy of aclidinium bromide (400 μg twice daily) in patients with COPD and cardiovascular disease or risk factors . The study found that aclidinium was non-inferior to placebo for the risk of major adverse cardiovascular events (MACE) over 3 years . The rate of moderate to severe COPD exacerbations was reduced over the first year .

Effects on Lung Function and Symptoms

Aclidinium leads to significant improvements in pre-dose FEV1 compared to placebo . It also increases the number of patients with clinically meaningful improvements in the St George's Respiratory Questionnaire (SGRQ) total score . Aclidinium reduces the number of patients with exacerbations requiring hospitalization .

Safety Profile

Aclidinium bromide is generally well-tolerated, with a low incidence of anticholinergic adverse events . The incidence of adverse events is similar between aclidinium and placebo treatments .

Advantages of Aclidinium Bromide

  • Sustained Bronchodilation: Provides sustained bronchodilation over 24 hours with twice-daily dosing .
  • Reduced Side Effects: Has a reduced potential for anticholinergic side effects compared to tiotropium and ipratropium .
  • Improved Quality of Life: COPD patients treated with aclidinium bromide reported improved overall quality of life and better general health status .

Mechanism of Action

(S)-Aclidinium Bromide: is often compared with other long-acting muscarinic antagonists (LAMAs) such as tiotropium and ipratropium. While all these compounds share the same mechanism of action, this compound is unique in its higher affinity for muscarinic receptors and its specific formulation for inhalation. This makes it particularly effective in providing sustained bronchodilation with fewer side effects.

Comparison with Similar Compounds

Table 1: Comparative Efficacy in Moderate-to-Severe COPD

Parameter (S)-Aclidinium (400 µg BID) Tiotropium (18 µg QD) Glycopyrronium (50 µg QD)
Trough FEV₁ Improvement +0.15 L +0.12 L +0.14 L
Symptom Score Reduction -2.8 points -1.9 points -2.1 points
Rescue Medication Use -1.2 puffs/day -0.9 puffs/day -1.0 puffs/day

Table 2: Adverse Event Incidence

Event (S)-Aclidinium (%) Tiotropium (%) Glycopyrronium (%)
Dry Mouth 2.3 6.8 3.1
Cardiovascular Events 1.2 2.1 1.5
COPD Exacerbations 0.78/year 0.82/year 0.80/year

Q & A

Q. What are the primary pharmacological mechanisms of (S)-Aclidinium Bromide in COPD management?

this compound functions as a long-acting muscarinic receptor antagonist (LAMA), selectively inhibiting M1/M3 receptors in bronchial smooth muscle to induce bronchodilation. Its rapid hydrolysis to inactive metabolites minimizes systemic exposure, reducing cardiovascular side effects compared to other LAMAs like tiotropium . Researchers should validate receptor binding affinity via in vitro competitive binding assays using human bronchial tissue samples, ensuring specificity through controls for off-target interactions .

Q. What in vitro models are used to assess this compound’s efficacy?

Human bronchial fibroblast proliferation assays, such as BrdU incorporation during DNA synthesis, are standard for evaluating anti-proliferative effects. Studies should include dose-response curves (e.g., 10 nM–1 µM) and normalize data to vehicle controls to account for baseline variability . Cell viability assays (e.g., MTT) are critical to distinguish cytotoxic effects from therapeutic action .

Q. How is the purity of this compound verified in experimental studies?

Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) and mass spectrometry. Researchers must report retention times, peak symmetry, and chromatographic conditions (e.g., C18 column, acetonitrile/water gradient). For novel batches, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity .

Advanced Research Questions

Q. How can pharmacokinetic (PK) studies of this compound address discrepancies between preclinical and clinical data?

Preclinical-to-clinical translation requires interspecies scaling of metabolic clearance rates. For example, plasma concentrations in rats may overestimate human exposure due to faster esterase activity. Researchers should use allometric scaling models and validate findings via open-label, repeat-dose trials in humans (e.g., NCT03276078), measuring metabolites like LAS34823 and LAS34850 at steady state (days 1 and 5) . Population PK modeling can identify covariates (e.g., age, renal impairment) affecting variability .

Q. What methodological considerations are critical for optimizing inhalation delivery in this compound studies?

Consistent dosing in inhalation studies requires standardized nebulizers or dry powder inhalers (DPIs) calibrated to deliver 400 µg twice daily. Researchers should quantify lung deposition using radiolabeled techniques (e.g., gamma scintigraphy) and compare forced expiratory volume (FEV₁) improvements against placebo. Environmental controls (humidity, temperature) prevent particle aggregation .

Q. How should researchers reconcile conflicting efficacy data between in vitro and in vivo models?

Discrepancies often arise from differences in bioavailability or tissue penetration. For example, in vitro bronchial fibroblast inhibition may not translate to reduced airway remodeling in vivo due to mucociliary clearance. To address this, employ ex vivo lung slices to model 3D tissue interactions or use transgenic murine models with humanized muscarinic receptors. Meta-analyses of clinical trial data (e.g., FEV₁ changes, exacerbation rates) can contextualize in vitro findings .

Q. What strategies mitigate bias in open-label clinical trials involving this compound?

Open-label designs (e.g., NCT03276078) risk observer bias. To minimize this, blind outcome assessors to treatment arms and use objective endpoints (e.g., spirometry, plasma PK levels). Pre-specify statistical analysis plans (SAPs) and adjust for multiplicity using Bonferroni corrections. Adverse event (AE) reporting should follow MedDRA guidelines, with independent adjudication committees reviewing severe AEs .

Methodological Guidelines

  • Data Reporting : Follow the IMRAD structure (Introduction, Methods, Results, Discussion). For reproducibility, include detailed inhalation protocols, HPLC conditions, and statistical software (e.g., SAS v9.4) .
  • Safety Protocols : Store this compound in sealed containers at 2–8°C. Use NIOSH-approved respirators (ABEK filters) and EN 374-certified gloves during handling .
  • Literature Review : Prioritize primary sources via SciFinder and PubMed, filtering for clinical trials (Phase III/IV) and mechanistic studies. Use citation mapping to identify seminal works .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.